5-(Chloromethyl)pyridin-3-amine
Description
5-(Chloromethyl)pyridin-3-amine is a pyridine derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 5 and an amine (-NH₂) group at position 3 of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as thienopyridines and oxadiazole-containing molecules. The chloromethyl group acts as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling further functionalization . Its applications span medicinal chemistry, where it is utilized in the development of enzyme inhibitors and antiviral agents .
Properties
IUPAC Name |
5-(chloromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAMEQTYXGYFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the chloromethylation of 3-aminopyridine. This reaction typically employs formaldehyde and hydrochloric acid as reagents under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can undergo reduction reactions to yield corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
- Substituted pyridine derivatives
- Nitroso or nitro compounds
- Reduced amines
Scientific Research Applications
Chemistry: 5-(Chloromethyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It can be modified to create molecules with desired biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridin-3-amine Derivatives
The reactivity, physicochemical properties, and applications of 5-(Chloromethyl)pyridin-3-amine are influenced by its substituents. Below is a comparative analysis with other pyridin-3-amine derivatives:
Physicochemical Properties
- Molecular Weight : The chloromethyl group in this compound contributes to a molecular weight of ~143.6 g/mol, lower than halogen-heavy analogs like 2-Chloro-5-iodopyridin-3-amine (MW ~259.5 g/mol) .
- Solubility : The hydrochloride salt of 5-Chloropyridin-3-amine exhibits improved aqueous solubility compared to the free base of this compound, which is more soluble in organic solvents like DMF or MeOH .
- Reactivity: The chloromethyl group facilitates nucleophilic displacement (e.g., with sodium ethoxide in DMF at 130°C) to form thienopyridine derivatives in yields of 31–67% . In contrast, nitro-substituted analogs (e.g., 2-Amino-3-chloro-5-nitropyridine) are prone to reduction reactions .
Research Findings and Case Studies
- Antiviral Activity: Derivatives of this compound exhibit nanomolar activity against HIV-1 by targeting non-canonical binding sites .
- Enzyme Inhibition: Pyridin-3-amine analogs with trifluoromethyl or nitro groups (e.g., UDO and UDD) show potent anti-Trypanosoma cruzi effects by inhibiting CYP51 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
